molecular formula C7HClF4O B033901 2,3,5,6-Tetrafluorobenzoyl chloride CAS No. 107535-73-9

2,3,5,6-Tetrafluorobenzoyl chloride

Cat. No. B033901
M. Wt: 212.53 g/mol
InChI Key: AELMDUZWKHVPIF-UHFFFAOYSA-N
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Description

Synthesis Analysis

2,3,5,6-Tetrafluorobenzoyl chloride can be synthesized from 2,3,5,6-tetrafluorobenzoic acid through a series of reactions including acyl chlorination, amidation, and Hofmann degradation, yielding a product with a purity of 98% and promising industrial synthetic route potential (Wang Wei-jie, 2008).

Molecular Structure Analysis

The molecular structure of 2,3,5,6-tetrafluorobenzoyl chloride derivatives has been characterized by X-ray diffraction, revealing detailed insights into their geometric configuration. For example, the crystal structure analysis of related fluorinated organic imides shows significant details about the arrangement of fluorinated groups and the overall molecular geometry (A. Valkonen, E. Kolehmainen, B. Ośmiałowski, 2011).

Chemical Reactions and Properties

2,3,5,6-Tetrafluorobenzoyl chloride is involved in various chemical reactions, acting as a typical sulfenyl chloride. Its reactions with olefins, ammonia, aromatic, and heterocyclic compounds have been explored, leading to several new compounds characterized by NMR, mass, and infrared spectroscopy (Paul F. Butler, M. Peach, 1987).

Scientific Research Applications

  • Isolation of N-heterocyclic Carbene Precursors : It's used in isolating N-heterocyclic carbene precursors with increased α-acceptor character featuring N-fluorophenyl substituents (Hobbs et al., 2010).

  • Synthesis of Palladium(II) Complexes : It plays a role in the synthesis of palladium(II) complexes with a novel chelating iminocarbene ligand (Frøseth et al., 2003).

  • Transition-Metal Catalysis : The compound is used in Suzuki-Miyaura cross-coupling for sterically hindered aryl chlorides and boronic acids (Altenhoff et al., 2004).

  • Production of 6H-pyrido[1,2-a]quinazolin-6-ones : It's involved in chemical reactions to produce these compounds (Nosova et al., 2004).

  • Isolation of New Compounds : Acts as a typical sulfenyl chloride, facilitating the isolation and characterization of new compounds (Butler & Peach, 1987).

  • Bifunctional Ambident Reactant : Used as such in scientific research applications (Miranda-Soto et al., 2008).

  • Preparation of Fluorine-Containing Polybenzoxazoles : Useful in creating polybenzoxazoles with good thermal stability (Zhang Jun-qing, 2013).

  • Cell-Based Assays for Studying Apoptosis : It's useful in apoptosis inducers and inhibitors study (Zhang et al., 2003).

  • Grignard Reaction Study : Used in identifying ketyl radicals and suggesting an electron-transfer mechanism similar to SRNα reactions (Ōkubo, 1977).

  • Annulative Coupling of 2-Arylbenzoyl Chlorides with Alkynes : Used in the iridium-catalyzed coupling to afford phenanthrene derivatives (Nagata et al., 2014).

  • Microscopic Enumeration of Bacteria : Used for direct epifluorescent microscopic enumeration of respiring bacteria in environmental samples (Rodriguez et al., 1992).

  • Fluorescent Probe Synthesis : May be suitable for use as fluorescent probes due to high fluorescence quantum yields and large solvatochromic shifts (Abdul-Aziz et al., 1995).

  • Industrial Synthesis Route : Promising in producing 2,3,5,6-Tetrafluoroaniline with high yield and purity (Wang Wei-jie, 2008).

  • Preparation of Imidazol-2-ylidenes : Allows for the preparation and observation of imidazol-2-ylidenes (Gorodetsky et al., 2004).

  • Transformation of Alcohols to Alkyl Chlorides : Used in a new synthetic method for this transformation (Mukaiyama et al., 1977).

  • Linking Ligand in Coordination Polymers and Metal-Organic Frameworks : Acts as a versatile linking ligand (Orthaber et al., 2010).

  • Nickel(II) Selective Potentiometric Sensor : Useful in quantitative determination of Ni 2+ and as an indicator electrode in potentiometric titration (Gupta et al., 2000).

  • Study of Impurity Chloride Concentration and Elimination : Used in electrochemistry for producing fluorocarbons (Li Xiao & K. Johnson, 2003).

  • Amination of Chloroarenes : Facilitates the rapid, room-temperature amination of chloroarenes (Stauffer et al., 2000).

Safety And Hazards

2,3,5,6-Tetrafluorobenzoyl chloride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,3,5,6-tetrafluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HClF4O/c8-7(13)4-5(11)2(9)1-3(10)6(4)12/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELMDUZWKHVPIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)C(=O)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370089
Record name 2,3,5,6-Tetrafluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5,6-Tetrafluorobenzoyl chloride

CAS RN

107535-73-9
Record name 2,3,5,6-Tetrafluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5,6-Tetrafluorobenzoyl Chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

268 g of 2,3,5,6-tetrafluorobenzotrichloride were placed in a 0.5 1 four necked flask. After addition of 5.4 g of iron(III) chloride, the mixture was heated to 60° C. with stirring. 46 g of formic acid were metered in over 6 hours at 60°-65° C. Vigorous gas development (carbon monoxide, hydrogen chloride) began immediately. The gas stream was fed to an absorption tower via a cooler. After addition was complete, the mixture was further stirred for two more hours at 60° C. The product was then distilled under reduced pressure.
Name
2,3,5,6-tetrafluorobenzotrichloride
Quantity
268 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5.4 g
Type
catalyst
Reaction Step Four
Quantity
46 g
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A mixture of 2,3,5,6-tetrafluorobenzoic acid (25 g) and thionyl chloride (40 cm3) was heated at the reflux temperature for 3 hours after which the excess thionyl chloride was removed by evaporation under reduced pressure to leave a residue of 1-chlorocarbonyl-2,3,5,6-tetrafluorobenzene. To this was added an excess of dry methanol and the mixture stirred for one hour at the ambient temperature. Removal of excess methanol by evaporation under reduced pressure gave methyl 2,3,5,6-tetrafluorobenzoate (19 g) as a mobile liquid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
HC Fielding, IM Shirley - Journal of fluorine chemistry, 1992 - Elsevier
4-Sulpho-2,3,5,6-tetrafluorobenzoic acid (I) has been synthesised from pentafluorobenzoic acid via the oxidation of 4-mercapto-tetrafluorobenzoic acid. Reaction of I with DMF/ SOCl 2 …
Number of citations: 22 www.sciencedirect.com
GI Georg, GCB Harriman, H Park, RH Himes - Bioorganic & Medicinal …, 1994 - Elsevier
Biologically active photoaffinity labeled analogues of taxol (6, 8 and 9) have been synthesized utilizing (3R,4S)-3-hydroxy-4-phenyl-2-azetidinones, produced via the ester enolate-…
Number of citations: 24 www.sciencedirect.com
M Jarman, GMF Bisset, TJ Thornton - Journal of fluorine chemistry, 1993 - Elsevier
A synthesis of a tetrafluoro derivative of the quinazoline antifolate 2-desamino-2-methyl-N 10 -propargyl-5,8-dideazafolic acid is described. 2-Desamino-2-methyl-N 10 -propargyl-2′,3…
Number of citations: 1 www.sciencedirect.com
AG Dikundwar - 2018 - etd.iisc.ac.in
The thesis entitled “Organic fluorine in crystal engineering: Consequences on molecular and supramolecular organization” consists of six chapters. The main theme of the thesis is to …
Number of citations: 0 etd.iisc.ac.in
X De Leval, M Ilies, A Casini, JM Dogné… - Journal of medicinal …, 2004 - ACS Publications
Polyfluorinated carbonic anhydrase inhibitors (CAIs) show very good inhibitory properties against carbonic anhydrase (CA) and excellent in vivo antiglaucoma properties after topical …
Number of citations: 47 pubs.acs.org
S Dahlström, S Wilken, Y Zhang, C Ahläng, S Barlow… - researchgate.net
The crosslinker has previously been obtained from the reaction of 4-azido-2, 3, 5, 6-tetrafluorobenzoyl chloride and benzene-1, 3, 5-triol.[S1] Here we used a different route, as shown …
Number of citations: 0 www.researchgate.net
M Yan, SX Cai, MN Wybourne… - Bioconjugate …, 1994 - ACS Publications
The synthesis of¿ V-hydroxysuccinimide (NHS) functionalized perfluorophenyl azides (PFPAs) 2 and 3 is described together with a general methodfor the covalent modification of …
Number of citations: 60 pubs.acs.org
SX Cai, JFW Keana - Bioconjugate Chemistry, 1991 - ACS Publications
The synthesis of diazo and perfluorophenyl azide (PFPA) functionalized glutaraldehydes 7 and 13a-d as new cross-linking reagents forbioconjugation and potential fixatives for electron …
Number of citations: 14 pubs.acs.org
AK Valaer, T Huber, SV Andurkar… - Journal of …, 1997 - academic.oup.com
A sensitive, specific urinary assay for fentanyl, sufentanil, and alfentanil based on their N-dealkylated metabolites is described. Norfentanyl, norsufentanil-oralfentanil, and 2 H 5 -…
Number of citations: 23 academic.oup.com
MW Buxton, RH Mobbs, J Tilney-Bassett, SA Evans… - 1966 - apps.dtic.mil
Preparations and synthetic studies have been carried out on difluoropyromellitic acid, tetrafluoroisophthalic acid, tetrafluorophenylene diamines, 3, 3, 4, 4-tetra-substituted-…
Number of citations: 3 apps.dtic.mil

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